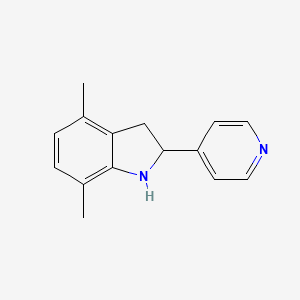

4,7-Dimethyl-2-(pyridin-4-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4,7-dimethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H16N2/c1-10-3-4-11(2)15-13(10)9-14(17-15)12-5-7-16-8-6-12/h3-8,14,17H,9H2,1-2H3 |

InChI Key |

RHIZETIVPFHXQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(NC2=C(C=C1)C)C3=CC=NC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4,7 Dimethyl 2 Pyridin 4 Yl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map of 4,7-Dimethyl-2-(pyridin-4-yl)indoline can be constructed.

The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their connectivity through scalar (J) coupling. The aromatic protons on the indoline (B122111) and pyridine (B92270) rings are expected to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effects of the ring currents. The protons of the two methyl groups would appear as singlets in the upfield region (around δ 2.0-2.5 ppm). The aliphatic protons on the C2 and C3 positions of the indoline ring would show characteristic multiplicities based on their coupling with each other and the N-H proton. The N-H proton itself would likely appear as a broad singlet.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-α, H-α' (Pyridine) | ~8.5 | d | ~6.0 | 2H |

| H-β, H-β' (Pyridine) | ~7.3 | d | ~6.0 | 2H |

| H-5 (Indoline) | ~6.8 | d | ~7.5 | 1H |

| H-6 (Indoline) | ~6.6 | d | ~7.5 | 1H |

| H-2 (Indoline) | ~4.8 | dd | ~8.0, 4.0 | 1H |

| H-3a (Indoline) | ~3.4 | dd | ~16.0, 8.0 | 1H |

| H-3b (Indoline) | ~2.9 | dd | ~16.0, 4.0 | 1H |

| 4-CH₃ | ~2.3 | s | - | 3H |

| 7-CH₃ | ~2.1 | s | - | 3H |

| N-H | ~4.5 | br s | - | 1H |

Note: Data is illustrative and not based on experimental results.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Aromatic carbons are expected to resonate in the δ 110-160 ppm range. The pyridine carbons adjacent to the nitrogen (C-α) would be the most downfield. The aliphatic carbons (C2 and C3) of the indoline ring would appear in the upfield region, typically between δ 30-70 ppm, while the methyl carbons would be found at the highest field (δ 15-25 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-γ (Pyridine) | ~155 |

| C-α (Pyridine) | ~150 |

| C-7a (Indoline) | ~145 |

| C-3a (Indoline) | ~130 |

| C-4 (Indoline) | ~128 |

| C-7 (Indoline) | ~125 |

| C-β (Pyridine) | ~122 |

| C-6 (Indoline) | ~120 |

| C-5 (Indoline) | ~118 |

| C-2 (Indoline) | ~65 |

| C-3 (Indoline) | ~35 |

| 4-CH₃ | ~20 |

| 7-CH₃ | ~18 |

Note: Data is illustrative and not based on experimental results.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for determining the connectivity and spatial relationships within the molecule. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent protons, such as those on the C2 and C3 positions of the indoline ring and within the aromatic systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov It would be crucial for establishing the connectivity between the pyridine ring and the indoline C2 position, and for assigning the quaternary carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly bonded. This would be instrumental in confirming the spatial proximity of the C2 proton to the protons on the pyridine ring and the C3 protons, providing insights into the molecule's preferred conformation.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR) for Functional Group Identification and Conformational Insights

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine (Indoline) |

| 3100-3000 | C-H Stretch | Aromatic (sp²) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³) |

| ~1600, ~1500 | C=C and C=N Stretch | Pyridine and Benzene (B151609) Rings |

| ~1340 | C-N Stretch | Aromatic Amine |

| ~1250 | C-N Stretch | Aliphatic Amine |

Note: Data is illustrative and based on typical values for these functional groups. nih.govresearchgate.netnist.gov

Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions in the UV region, characteristic of the π → π* transitions within the conjugated π-systems of the benzene and pyridine rings. The presence of the indoline nitrogen's lone pair could also lead to n → π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the extent of conjugation between the two ring systems. umaine.eduresearchdata.edu.au

Table 4: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~220 | π → π* | Benzene Ring |

| ~260 | π → π* | Pyridine Ring |

| ~290 | n → π* / π → π* | Conjugated Indoline-Pyridine System |

Note: Data is illustrative and based on typical values for indole (B1671886) and pyridine chromophores.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₆N₂), the molecular weight is 224.30 g/mol . A high-resolution mass spectrometer (like MALDI-TOF MS) would confirm the exact molecular formula. researchgate.netresearchgate.net Electron Ionization (EI-MS) would likely cause fragmentation, with expected pathways including the loss of the pyridine group or cleavage of the indoline ring, providing further structural confirmation. The molecular ion peak [M]⁺ would be observed at m/z 224, and a base peak might correspond to a particularly stable fragment, such as the pyridinylmethyl cation or the 4,7-dimethylindoline radical cation.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Possible Fragmentation Pathway |

|---|---|---|

| 224 | [M]⁺ | Molecular Ion |

| 223 | [M-H]⁺ | Loss of a hydrogen radical |

| 146 | [M - C₅H₄N]⁺ | Loss of the pyridinyl radical |

| 145 | [C₁₀H₁₁N]⁺ | Cleavage yielding 4,7-dimethylindoline fragment |

| 78 | [C₅H₄N]⁺ | Pyridinyl cation |

Note: Data is illustrative and represents plausible fragmentation pathways.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Comprehensive searches of publicly available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its solid-state structure, including molecular geometry, conformational preferences, and intermolecular interactions based on experimental crystallographic data, cannot be provided at this time.

Determination of Molecular Geometry and Conformational Preferences

Experimental data from X-ray crystallography is required to definitively determine the molecular geometry, including bond lengths, bond angles, and torsion angles of this compound. Such data would also reveal the preferred conformation of the indoline and pyridinyl rings relative to each other in the solid state. Without a published crystal structure, this information remains undetermined.

Elucidation of Intermolecular and Intramolecular Interactions

An analysis of the crystal packing of this compound would be necessary to identify and characterize intermolecular forces such as hydrogen bonding (potentially involving the indoline nitrogen), π-stacking (between the aromatic rings), or other non-covalent interactions. Similarly, intramolecular interactions influencing the compound's conformation could be elucidated. However, in the absence of crystallographic data, a discussion of these specific interactions is not possible.

Confirmation of Absolute Configuration (if chiral)

The 2-position of the indoline ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. X-ray diffraction of a single crystal grown from an enantiomerically pure sample is a primary method for determining the absolute configuration of a chiral molecule. This is often achieved through the use of anomalous dispersion. As no crystal structure for this specific compound has been reported, its absolute configuration has not been experimentally confirmed by this method.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination)

A search of scientific literature did not retrieve any specific chiroptical spectroscopy data, such as Circular Dichroism (CD) spectra, for this compound. CD spectroscopy is a powerful technique used to study chiral molecules and can be employed to determine the absolute configuration of enantiomers, often by comparing experimental spectra to those predicted by computational methods. Without experimental CD data for this compound, an analysis of its chiroptical properties and the determination of its absolute configuration via this method cannot be conducted.

Computational and Theoretical Chemistry Studies on 4,7 Dimethyl 2 Pyridin 4 Yl Indoline

Quantum Chemical Calculations (Density Functional Theory, DFT, and Time-Dependent DFT, TD-DFT) for Electronic Structure and Reactivity

DFT has become a standard method for investigating the electronic structure, stability, and reactivity of molecules. researchgate.net By approximating the many-electron system, DFT allows for the calculation of various molecular properties that offer deep insights into a compound's behavior. For 4,7-Dimethyl-2-(pyridin-4-yl)indoline, these calculations can elucidate its three-dimensional shape, orbital energies, charge distribution, and spectroscopic signatures.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. pjbmb.org.pkekb.eg For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. The core structure consists of a bicyclic indoline (B122111) system fused to a benzene (B151609) ring, substituted with a methyl group at position 7 and a pyridin-4-yl group at position 2. vulcanchem.comchemenu.com

Table 1: Predicted Geometrical Parameters for a Representative Optimized Structure Note: This table presents typical bond lengths and angles expected for the optimized geometry of this compound based on standard values for similar chemical structures. Specific values would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgThe Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netresearchgate.netThe energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.comA small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-rich indoline moiety is expected to be the primary contributor to the HOMO, while the electron-deficient pyridine (B92270) ring would likely dominate the LUMO. researchgate.netwuxibiology.comThis distribution facilitates intramolecular charge transfer (ICT). The calculated energies of these orbitals can be used to determine ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). dergipark.org.tr

Table 2: Representative FMO and Energy Gap DataMolecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inThe MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net In this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring, making it a primary site for protonation and hydrogen bonding. bhu.ac.inThe nitrogen atom within the indoline ring would also exhibit negative potential. Conversely, the hydrogen atoms attached to the aromatic rings would show positive electrostatic potential. researchgate.netThis analysis helps in understanding intermolecular interactions and the molecule's structure-activity relationship. bhu.ac.in

Quantum chemical calculations can predict vibrational and electronic spectra, which can be compared with experimental Fourier-transform infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) data to validate the computed structure. nih.govresearchgate.netDFT calculations can determine the harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, etc.). researchgate.netAlthough theoretical frequencies are often systematically higher than experimental ones, they can be scaled to achieve excellent agreement, aiding in the assignment of complex experimental spectra. nih.govresearchgate.netFor this compound, characteristic vibrational modes would include C-H stretching in the aromatic rings, N-H stretching in the indoline, and C=C/C=N ring stretching vibrations. nih.gov Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of excited states. mdpi.comresearchgate.netThis allows for the prediction of absorption maxima (λ_max) and the assignment of electronic transitions, such as the π→π* and n→π* transitions typical for aromatic heterocyclic compounds. mdpi.com

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. dergipark.org.tr* Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. researchgate.netdergipark.org.trHard molecules have a large energy gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. researchgate.net* Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). mdpi.comdergipark.org.tr These parameters provide a quantitative framework for comparing the reactivity of different molecules. researchgate.netdergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors Note: These values are derived from the representative FMO energies in Table 2 and serve as an illustration of the expected reactivity profile.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Organic molecules, particularly those with π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials. ias.ac.in The molecular structure of this compound, which combines an electron-donating indoline moiety with an electron-accepting pyridine ring, suggests it may exhibit NLO properties.

The investigation of these properties is primarily conducted using quantum chemical calculations, such as Density Functional Theory (DFT). ias.ac.inresearchgate.net These theoretical studies can quantify key parameters that determine a molecule's NLO response.

Key NLO Parameters Calculated via DFT:

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of second-order NLO effects. High values of β indicate a strong NLO response. researchgate.net

For this compound, DFT calculations would involve optimizing the molecular geometry and then computing the electronic properties under the influence of an applied electric field. The analysis of its frontier molecular orbitals (HOMO and LUMO) would also provide insight into the intramolecular charge transfer (ICT) characteristics, which are crucial for NLO activity. acs.org A small HOMO-LUMO energy gap is generally correlated with higher polarizability and hyperpolarizability. acs.org

| Parameter | Significance in NLO Studies | Computational Method |

|---|---|---|

| Dipole Moment (μ) | Indicates the magnitude of charge separation in the molecule. | DFT (e.g., B3LYP functional) |

| Polarizability (α) | Measures the response of the molecular electron density to an electric field. | DFT |

| First-Order Hyperpolarizability (β) | Quantifies the second-order NLO response. | DFT |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on molecular behavior, from conformational flexibility to interactions with biological macromolecules.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvents, which are key factors influencing its chemical reactivity and bioavailability. chemmethod.com

The process involves placing the molecule within a simulated box of solvent (typically water, to mimic physiological conditions) and calculating the forces between atoms using a force field. dntb.gov.ua By solving Newton's equations of motion, the trajectory of each atom is tracked over a set period, often on the scale of nanoseconds or microseconds. chemmethod.comnih.gov

Analysis of the MD trajectory for this compound would reveal:

Conformational Landscapes: Identification of the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them. This includes the rotational freedom around the bond connecting the indoline and pyridine rings.

Solvation Effects: Understanding how solvent molecules, such as water, arrange themselves around the solute. This provides information on hydration shells and the solvent's influence on the molecule's conformation and stability. researchgate.net The calculation of solvation free energy helps quantify the thermodynamics of the solvation process. researchgate.net

Dynamic Properties: Parameters such as the Root-Mean-Square Deviation (RMSD) can be monitored to assess the stability of the molecule's structure over the simulation time. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries and understanding potential mechanisms of action.

From a theoretical perspective, a molecular docking study of this compound would involve:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. A target protein structure would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using docking software, the ligand is placed into the binding site of the protein. The algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. nih.gov

The analysis of the top-ranked docked pose would identify key non-covalent interactions between this compound and the protein's amino acid residues. mdpi.com

Potential Interactions for this compound:

Hydrogen Bonds: The nitrogen atom in the pyridine ring and the NH group of the indoline ring can act as hydrogen bond acceptors and donors, respectively.

π-π Stacking: The aromatic indoline and pyridine rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Hydrophobic Interactions: The methyl groups and other nonpolar parts of the molecule can interact with hydrophobic pockets in the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com A QSAR model allows for the prediction of the activity of new, unsynthesized molecules. The development of a robust QSAR model is a multi-step process. semanticscholar.org

The first step in QSAR modeling is to translate the chemical structure of a molecule into a set of numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's physicochemical properties.

Classes of Molecular Descriptors:

Topological (2D) Descriptors: Derived from the 2D graph of the molecule, they describe atomic connectivity, size, and shape (e.g., Molecular Weight, atom counts, topological polar surface area). researchgate.net

Electronic Descriptors: Describe the electronic properties of the molecule, such as dipole moment and the energies of the HOMO and LUMO orbitals. protoqsar.com

Steric (3D) Descriptors: Relate to the three-dimensional arrangement of the atoms, such as molecular volume and surface area.

For a hypothetical QSAR study involving this compound, a large number of descriptors would be calculated. A crucial part of this process is descriptor selection, where irrelevant or redundant descriptors are removed to build a more robust model. researchgate.netnih.gov

Lipinski's Rules as a Theoretical Filter: Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a compound and its likelihood of being orally bioavailable. wikipedia.orgnih.gov It is often used as an initial filter in drug discovery to select promising candidates. The rules are based on simple molecular descriptors. wikipedia.org

| Lipinski's Rule | Threshold | Calculated Value for this compound | Violation? |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | 222.29 g/mol | No |

| Log P (Octanol-water partition coefficient) | ≤ 5 | ~3.1 (Predicted) | No |

| Hydrogen Bond Donors | ≤ 5 | 1 (from the indoline NH) | No |

| Hydrogen Bond Acceptors | ≤ 10 | 2 (from the pyridine N and indoline N) | No |

As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability from a theoretical standpoint.

Once a set of relevant descriptors is selected for a series of compounds, a statistical model is developed to correlate these descriptors with the observed biological activity. neovarsity.org A common method is Multiple Linear Regression (MLR), which generates an equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptor values and c represents the regression coefficients.

Model validation is a critical step to ensure that the developed QSAR model is statistically robust and has predictive power. nih.govbasicmedicalkey.com A model must not only fit the data it was trained on but also accurately predict the activity of new compounds. mdpi.com

Key Validation Techniques:

Internal Validation: This assesses the stability and robustness of the model using the training data itself. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that removed compound. A high cross-validated correlation coefficient (q²) indicates good internal predictivity. researchgate.net

External Validation: This is the most rigorous test of a model's predictive ability. The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used during model development. mdpi.com The predictive power is assessed by the external correlation coefficient (R²_pred). researchgate.net

Y-Randomization: This test ensures the model is not the result of a chance correlation. The biological activity values in the training set are shuffled randomly, and a new QSAR model is built. This process is repeated multiple times. A valid model should show very low correlation coefficients for the randomized data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (focus on theoretical principles)

Analysis of Non-Covalent Interactions (NCIs) and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Computational methods are invaluable for elucidating these weak interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms within molecules and characterize the chemical bonds between them. This method can identify bond critical points (BCPs) and analyze their properties, such as electron density (ρ) and its Laplacian (∇²ρ), to classify interactions as either shared-shell (covalent) or closed-shell (non-covalent). For non-covalent interactions, QTAIM provides a quantitative description of their strength and nature. However, no specific QTAIM analysis for this compound has been reported.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to identify and color-code regions corresponding to attractive (e.g., hydrogen bonds), repulsive (steric clashes), and van der Waals interactions. This method provides an intuitive graphical representation of NCIs.

The Electron Localization Function (ELF) is another valuable tool that maps the electron localization in a molecule, providing insights into chemical bonding and the spatial arrangement of electron pairs. Regions of high ELF values indicate a high probability of finding an electron pair, which is characteristic of covalent bonds, lone pairs, and atomic cores. ELF analysis can complement RDG and QTAIM in understanding the electronic structure and bonding.

Despite the utility of these methods, the scientific literature lacks specific studies applying RDG and ELF analyses to this compound. Such studies would be necessary to generate the specific data tables and detailed research findings required for a comprehensive article on this compound.

Mechanistic Investigations of Chemical Transformations and Molecular Interactions Involving Indoline Pyridine Systems

Reaction Mechanisms in the Synthesis of 4,7-Dimethyl-2-(pyridin-4-yl)indoline

The synthesis of substituted indolines, including the 4,7-dimethyl-2-(pyridin-4-yl) derivative, can be achieved through various strategic pathways. The formation of the core indoline (B122111) structure often involves an intramolecular cyclization step, which can be promoted by different catalytic systems and reagents.

The construction of the indoline ring is a critical step that relies on the formation of a new carbon-nitrogen bond. Two prominent pathways for this transformation are intramolecular C-H amination and Michael addition reactions.

C-H Amination: Intramolecular C-H amination is a powerful strategy for synthesizing N-heterocycles. In the context of forming a 2-substituted indoline, a precursor molecule, typically a substituted 2-alkenylaniline, undergoes cyclization where a nitrogen atom forms a bond with a carbon atom of the aromatic ring. This process can be catalyzed by transition metals, such as palladium, which facilitate the activation of the C-H bond. nih.gov The reaction sequence may involve an initial oxidation of the aniline (B41778) derivative, followed by the intramolecular cyclization and a subsequent elimination or reduction step to yield the final indoline product. mdpi.com

Michael Addition Reactions: Tandem Michael-addition type reactions offer another route to the indoline scaffold. mdpi.com This pathway typically involves an appropriate aniline precursor containing a Michael acceptor. The intramolecular conjugate addition of the amine onto the activated double bond leads to the formation of the five-membered indoline ring. The regioselectivity and efficiency of this cyclization are heavily influenced by the nature of the substituents on both the aniline ring and the Michael acceptor.

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Both transition-metal catalysis and organocatalysis play pivotal roles in these transformations.

Palladium-Catalyzed Processes: Palladium catalysts are extensively used in the synthesis of indoles and indolines. nih.govmdpi.comencyclopedia.pub A common strategy involves a palladium-catalyzed cascade reaction, which can include steps like C-H activation, amination, and cyclization. For instance, a plausible synthesis could involve the coupling of a substituted o-haloaniline with a pyridine-containing alkene, followed by an intramolecular Heck reaction or a C-H amination to close the indoline ring. nih.govencyclopedia.pub The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Subsequent migratory insertion of the alkene and reductive elimination furnishes the cyclized product and regenerates the active catalyst. encyclopedia.pub The choice of ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), is crucial for modulating the catalyst's activity and selectivity. encyclopedia.pub

Organocatalytic Mechanisms: Organocatalysis presents a metal-free alternative for indoline synthesis. Chiral phosphoric acids, for example, can act as Brønsted acid catalysts, activating substrates towards nucleophilic attack. sc.edu In a potential organocatalytic route, an imine formed in situ could be activated by the catalyst, facilitating an intramolecular Friedel-Crafts type reaction or a conjugate addition to form the indoline ring. sc.edursc.org These mechanisms are particularly valuable for asymmetric synthesis, where the chiral catalyst can control the stereochemical outcome of the reaction.

The outcome of the synthesis is highly dependent on the choice of reagents and the specific reaction conditions employed.

Brønsted Acids: Brønsted acids are frequently used to catalyze the cyclization step in indole (B1671886) and indoline synthesis. sc.eduorganic-chemistry.orgnih.gov Acids like triflic acid (TfOH) or diphenyl phosphate (B84403) can protonate key functional groups, such as alcohols or imines, generating reactive electrophilic intermediates. sc.eduorganic-chemistry.org This activation facilitates intramolecular attack by the electron-rich aniline ring to form the heterocyclic product. The use of catalytic amounts of a strong Brønsted acid can lead to high efficiency and broad substrate scope, avoiding the need for overstoichiometric amounts of acid that might limit functional group tolerance. nih.gov

Oxidants: Oxidants can play a crucial role, particularly in syntheses that proceed through an indoline intermediate which is then oxidized to an indole. However, in the direct synthesis of indolines, control of the oxidation state is key. In some strategies, an oxidant is used to form a reactive intermediate that subsequently cyclizes. mdpi.com For example, reagents like silver acetate (B1210297) (AgOAc) can be used in palladium-catalyzed C-H amidation reactions to facilitate the formation of the indoline ring. nih.gov Conversely, in other pathways, maintaining reducing or neutral conditions is necessary to prevent the over-oxidation of the desired indoline product.

Theoretical Examination of Electronic Effects of Substituents on Indoline-Pyridine Scaffolds

The electronic properties of the this compound scaffold are determined by the interplay of the indoline ring, the pyridine (B92270) ring, and the methyl substituents. Understanding these effects is crucial for predicting the molecule's reactivity and molecular properties.

Substituents dramatically influence the electron density distribution within the heterocyclic system, thereby affecting its reactivity. studypug.com

Electron-Donating Groups (EDGs): The two methyl groups at the 4- and 7-positions of the indoline ring are electron-donating. acs.org They increase the electron density of the benzene (B151609) portion of the indoline scaffold. This enhanced electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic substitution. libretexts.org The increased nucleophilicity can also influence the rate and regioselectivity of the cyclization reactions during its synthesis.

The combination of EDGs on the indoline ring and the EWG nature of the pyridine substituent creates a "push-pull" electronic system, which can lead to interesting chemical and photophysical properties.

The electronic influence of substituents is exerted through a combination of resonance (mesomeric) and inductive effects. libretexts.orgkhanacademy.org

Inductive Effect: This effect is transmitted through the sigma (σ) bonds. The alkyl methyl groups are weakly electron-donating through the inductive effect, pushing electron density towards the aromatic ring. libretexts.org The nitrogen atom of the pyridine ring exerts a strong electron-withdrawing inductive effect due to its high electronegativity. libretexts.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons across the conjugated system. libretexts.org The nitrogen atom of the indoline ring can donate its lone pair of electrons into the aromatic system, a +R (electron-donating resonance) effect. The pyridine ring exhibits a -R (electron-withdrawing resonance) effect, as the π-electrons can be delocalized onto the electronegative nitrogen atom. libretexts.org While resonance effects are generally considered stronger than inductive effects, their relative impact depends on the specific molecular context. khanacademy.org

The interplay of these effects governs the molecule's properties, including the basicity of the nitrogen atoms, the bond lengths within the rings, and the preferred sites for chemical reactions.

| Catalytic System | Typical Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(0)/Phosphine (B1218219) Ligand | Intramolecular Heck, C-H Amination | High efficiency, broad substrate scope, versatile for C-C and C-N bond formation. | mdpi.com, encyclopedia.pub, nih.gov |

| Copper(I)/Ligand | Domino Amidation/Cyclization | Excellent yields, tolerates a wide variety of functional groups. | nih.gov |

| Brønsted Acids (e.g., TfOH) | Friedel-Crafts Alkylation, Recyclization | Metal-free, activates substrates for intramolecular cyclization, high functional group tolerance. | organic-chemistry.org, nih.gov |

| Organocatalysts (e.g., Chiral Phosphoric Acid) | Asymmetric Friedel-Crafts Alkylation | Enables enantioselective synthesis of chiral indolines. | sc.edu |

| Substituent/Moiety | Position | Inductive Effect | Resonance Effect | Overall Influence on Indoline Ring | Reference |

|---|---|---|---|---|---|

| Methyl (-CH₃) | 4 and 7 | Weakly Donating (-I) | Donating (Hyperconjugation) | Increases electron density; Activating | acs.org, libretexts.org |

| Pyridin-4-yl | 2 | Strongly Withdrawing (-I) | Withdrawing (-R) | Decreases electron density on indoline N; Deactivating | libretexts.org, imperial.ac.uk |

| Indoline Nitrogen (-NH-) | 1 | Withdrawing (-I) | Strongly Donating (+R) | Activates the aromatic ring towards electrophilic substitution | libretexts.org |

Fundamental Molecular Interactions within the Indoline-Pyridine Framework

The electronic asymmetry inherent in the this compound structure, with the electron-donating indoline system linked to the electron-accepting pyridine ring, facilitates a range of intramolecular interactions that dictate its chemical and photophysical properties.

Investigation of Intramolecular Charge Transfer Phenomena

In molecules featuring distinct electron-donating and electron-accepting moieties, it is common to observe intramolecular charge transfer (ICT) upon photoexcitation. For this compound, the indoline core is expected to serve as the donor (D) and the pyridine ring as the acceptor (A), forming a D-A system. Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the indoline moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to be concentrated on the pyridine ring. This process results in the formation of an excited state with significant charge separation.

The photophysical properties of such donor-acceptor pyridine derivatives are often sensitive to the surrounding environment. nih.gov Studies on various donor-acceptor molecules show that the emission properties of ICT states are highly dependent on solvent polarity. nih.gov In nonpolar solvents, the molecule may exhibit emission characteristic of a locally excited (LE) state. However, in polar solvents, the charge-separated ICT state is stabilized, leading to a red-shifted and often broader fluorescence spectrum. This phenomenon, known as solvatochromism, is a hallmark of ICT.

While specific experimental data for this compound is not available, the expected behavior based on analogous D-A-D structured pyridine derivatives can be illustrated. nih.govworktribe.com The table below demonstrates a hypothetical solvent-dependent emission profile for a compound exhibiting ICT.

| Solvent | Polarity Index | Hypothetical Emission Maximum (nm) | Nature of Emitting State |

|---|---|---|---|

| Hexane | 0.1 | 420 | Locally Excited (LE) |

| Toluene | 2.4 | 455 | LE with some ICT character |

| Dichloromethane | 3.1 | 510 | Intramolecular Charge Transfer (ICT) |

| Acetonitrile | 5.8 | 550 | Stabilized ICT |

The stabilization of the twisted molecular configuration at lower temperatures can also favor emission from a fully-relaxed ICT state. nih.gov In some systems, this is contrary to the typical behavior where structural reorganization that stabilizes the ICT state is "frozen out" at low temperatures. nih.gov

Analysis of Specific Non-Covalent Interactions (e.g., n→π interactions between pyridine and indoline moieties)*

Beyond the broader phenomenon of charge transfer, specific non-covalent interactions play a crucial role in determining the conformation and stability of the indoline-pyridine framework. One such interaction that could be significant in this compound is the n→π* interaction. This type of interaction involves the donation of electron density from a non-bonding orbital (n), such as the lone pair of a nitrogen atom, to an antibonding π* orbital of an aromatic ring.

In the context of this compound, an n→π* interaction could occur between the lone pair of the indoline nitrogen and the π* system of the pyridine ring, or potentially between the pyridine nitrogen lone pair and the π* system of the indoline's benzene ring. The strength of such interactions is influenced by the distance and orientation between the donor and acceptor moieties, as well as the electronic nature of any substituents.

Computational studies on similar systems, such as complexes of 7-azaindole (B17877) with fluorosubstituted pyridines, have shown that n→π* interactions can compete with and even modulate stronger interactions like hydrogen bonds. rsc.org The strength of the n→π* interaction can be tuned by altering the electron density of the acceptor ring; for instance, electron-withdrawing groups on the pyridine ring would be expected to enhance the interaction. researchgate.net These interactions, though weak, are significant in directing the conformational preferences in molecular systems. researchgate.net

The following table provides typical parameters for n→π* interactions based on computational studies of various molecular systems, as specific data for this compound is not available.

| Interaction Type | Typical Donor Atom | Typical Acceptor Moiety | Typical Interaction Energy (kcal/mol) | Characteristic Geometry |

|---|---|---|---|---|

| n→π* | Nitrogen (Amine/Pyridine) | Aromatic π-system | 0.5 - 2.5 | Donor atom positioned above the plane of the acceptor ring |

The existence and strength of such non-covalent interactions are critical in understanding the three-dimensional structure and ultimately the biological and material properties of molecules like this compound.

Structure Activity Relationship Sar Methodologies for 4,7 Dimethyl 2 Pyridin 4 Yl Indoline Analogues

Methodological Approaches to SAR Studies for Indoline (B122111) Derivatives

SAR studies for indoline-based compounds, including analogues of 4,7-Dimethyl-2-(pyridin-4-yl)indoline, typically begin with the systematic dissection of the core scaffold. This involves chemical modifications at various positions to probe the molecular interactions with a biological target.

Systematic Chemical Modification at Key Positions on the Indoline Core (e.g., C4, C7, N1)

The indoline core of this compound offers several key positions for chemical modification to probe their influence on biological activity. The methyl groups at the C4 and C7 positions, and the nitrogen atom at the N1 position, are primary targets for systematic alteration.

C4 and C7 Positions: The dimethyl substituents on the benzene (B151609) ring portion of the indoline core are critical determinants of the molecule's steric and electronic profile. SAR studies would involve replacing these methyl groups with a variety of other substituents to explore the impact of size, lipophilicity, and electronic effects. For instance, replacing methyl groups with larger alkyl groups (e.g., ethyl, propyl) could probe for steric hindrance in a binding pocket, while substitution with electron-withdrawing (e.g., halogens like Cl, F) or electron-donating (e.g., methoxy) groups can alter the electronic density of the aromatic ring, potentially affecting pi-stacking or other electronic interactions with a target.

N1 Position: The secondary amine at the N1 position is a crucial site for modification. It can act as a hydrogen bond donor, and its derivatization can significantly impact the compound's properties. SAR strategies often involve N-alkylation or N-acylation. Introducing small alkyl groups could enhance lipophilicity, while larger or functionalized substituents could be used to explore additional binding interactions. For example, studies on other indoline derivatives have shown that introducing various substituents in place of the Boc protecting group on the indoline nitrogen can lead to significant changes in activity. nih.gov

| Analogue | R1 (N1) | R2 (C4) | R3 (C7) | Relative Potency | Rationale for Change |

|---|---|---|---|---|---|

| Parent Compound | -H | -CH₃ | -CH₃ | 1.0 | Baseline |

| Analogue 1A | -CH₃ | -CH₃ | -CH₃ | 1.5 | N-methylation may increase lipophilicity or fit into a specific pocket. |

| Analogue 1B | -H | -H | -H | 0.3 | Removal of methyl groups reduces steric bulk and lipophilicity, potentially decreasing van der Waals interactions. |

| Analogue 1C | -H | -Cl | -CH₃ | 0.8 | Introduction of an electron-withdrawing group alters electronic properties. |

| Analogue 1D | -C(O)CH₃ | -CH₃ | -CH₃ | 0.5 | N-acetylation removes hydrogen bond donor capability and adds steric bulk. |

Exploration of Variations in the Pyridine (B92270) Moiety (e.g., Positional Isomers, Analogous Nitrogen Heterocycles, Substitution Patterns)

The 2-(pyridin-4-yl) group is a key feature, likely involved in critical binding interactions such as hydrogen bonding via the pyridine nitrogen or aromatic interactions.

Positional Isomers: Moving the nitrogen atom within the pyridine ring to generate pyridin-2-yl and pyridin-3-yl isomers is a primary strategy. This alteration changes the geometry and the vector of the hydrogen bond accepting capability of the nitrogen atom, which can have a profound impact on binding affinity and selectivity.

Analogous Nitrogen Heterocycles: Replacing the pyridine ring with other nitrogen-containing heterocycles such as pyrimidine (B1678525), pyrazine, or thiazole (B1198619) allows for the exploration of different electronic distributions, shapes, and hydrogen bonding patterns. For instance, a pyrimidine ring introduces a second nitrogen atom, offering additional potential for hydrogen bonding or altered electronic properties.

Substitution Patterns: Introducing various substituents onto the pyridine ring itself can fine-tune interactions. Small alkyl, halogen, or methoxy (B1213986) groups can be added at different positions to probe for additional binding pockets or to modulate the basicity of the pyridine nitrogen. For example, in a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, substitutions on the pyridine ring were critical for achieving high receptor affinity and selectivity. documentsdelivered.com

| Analogue | Heterocyclic Moiety at C2 | Relative Potency | Rationale for Change |

|---|---|---|---|

| Parent Compound | pyridin-4-yl | 1.0 | Baseline |

| Analogue 2A | pyridin-2-yl | 0.2 | Alters the position of the nitrogen atom, disrupting a key interaction. |

| Analogue 2B | pyridin-3-yl | 0.7 | Slightly different geometry may be partially tolerated by the binding site. |

| Analogue 2C | pyrimidin-5-yl | 0.4 | Introduction of a second nitrogen atom changes electronic distribution. |

| Analogue 2D | 3-methylpyridin-4-yl | 1.8 | Added methyl group may engage in favorable hydrophobic interactions. |

Impact of Stereochemistry (e.g., at C2 of indoline) on Molecular Recognition and Functional Relationships

The C2 position of the indoline core, where the pyridin-4-yl group is attached, is a chiral center. Therefore, this compound can exist as two enantiomers, (R) and (S). Biological systems are inherently chiral, and it is common for enantiomers of a drug to exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity.

The investigation of stereochemistry is a critical aspect of SAR. The first step is the synthesis or separation of the individual enantiomers. Their biological activities are then evaluated separately. A significant difference in potency between the (R) and (S) forms would indicate that the three-dimensional arrangement of the substituents around the C2 chiral center is crucial for molecular recognition by the biological target. One enantiomer, termed the eutomer, will typically fit much more precisely into the binding site, allowing for optimal interactions, while the other, the distomer, will have lower activity due to a poorer fit or steric clashes. Understanding this relationship is vital for developing a more potent and selective agent and reducing potential off-target effects.

Rational Design Principles for Modulating Molecular Interactions Based on SAR Data

The data generated from systematic SAR studies provide the foundation for rational drug design. By analyzing the trends in activity across various analogues, researchers can develop models and strategies to design new compounds with improved properties.

Development of Pharmacophore Models and Ligand-Based Design Strategies

When the three-dimensional structure of the biological target is unknown, ligand-based design strategies are particularly valuable. A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect.

Based on a series of active analogues of this compound, a pharmacophore model could be constructed. nih.gov This model would likely include features such as:

A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

An aromatic ring feature for the pyridine moiety.

A second aromatic ring feature for the indoline core.

A hydrogen bond donor feature from the N1-H of the indoline.

Hydrophobic features representing the 4- and 7-methyl groups.

This pharmacophore model serves as a 3D query to search virtual compound libraries for novel scaffolds that match the required features, potentially leading to the discovery of new classes of active compounds. mdpi.comacs.org It also guides the design of new analogues by ensuring that proposed modifications retain the key pharmacophoric elements.

Application of Computational Approaches in SAR (e.g., QSAR modeling, Molecular Docking for theoretical binding modes)

Computational chemistry plays a vital role in modern SAR studies, allowing for the prioritization of synthetic targets and providing insights into molecular interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. orientjchem.org For analogues of this compound, a 2D or 3D-QSAR model could be developed. nih.govmdpi.com Descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated for each analogue and correlated with their measured potency. The resulting QSAR equation can predict the activity of newly designed, unsynthesized compounds, helping to focus synthetic efforts on the most promising candidates. nih.govresearchgate.net

Molecular Docking: If the 3D structure of the biological target is available, molecular docking can be used to predict the preferred binding mode and affinity of a ligand. nih.gov Docking simulations would place analogues of this compound into the active site of the target protein, and a scoring function would estimate the binding energy. These simulations can rationalize the observed SAR data; for example, they can show how a larger substituent leads to a steric clash or how a positional isomer of the pyridine ring fails to form a critical hydrogen bond. orientjchem.org Docking is a powerful tool for generating hypotheses about ligand-protein interactions that can be tested experimentally.

| Analogue | Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interaction | Predicted pIC₅₀ (from QSAR) |

|---|---|---|---|---|

| Parent Compound | None | -9.5 | H-bond with Ser123 | 7.8 |

| Analogue 2A | pyridin-2-yl | -7.2 | Lost H-bond with Ser123 | 6.5 |

| Analogue 2D | 3-methylpyridin-4-yl | -10.1 | H-bond with Ser123; Hydrophobic contact with Leu88 | 8.2 |

| Analogue 1A | N-methyl | -9.8 | H-bond with Ser123; Increased van der Waals contacts | 8.0 |

| Analogue 1B | 4,7-des-methyl | -8.1 | H-bond with Ser123; Lost hydrophobic contacts | 6.9 |

Future Directions and Emerging Research Avenues for 4,7 Dimethyl 2 Pyridin 4 Yl Indoline

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Indoline-Pyridine Derivatives

The synthesis of complex heterocyclic systems like 4,7-Dimethyl-2-(pyridin-4-yl)indoline is often a multi-step process that can be resource-intensive. A significant future direction lies in the development of more efficient and environmentally benign synthetic methodologies.

Key Research Thrusts:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from three or more starting materials, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. nih.govresearchgate.net The development of novel MCRs to construct the indoline-pyridine core in a single step would be a major advancement. For instance, a hypothetical MCR could involve the reaction of a substituted aniline (B41778), a pyridine-4-carboxaldehyde derivative, and a third component to directly assemble the desired scaffold.

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic design. digitellinc.com Future research will likely focus on replacing hazardous reagents and solvents with more sustainable alternatives. This includes the use of greener solvents like water or ethanol, and the development of catalytic systems that can operate under milder conditions. figshare.comfrontiersin.org Iron-catalyzed cyclization, for example, presents a more environmentally friendly alternative to traditional palladium-catalyzed methods. figshare.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of indoline-pyridine derivatives could lead to more efficient and reproducible production methods.

Table 1: Comparison of Synthetic Strategies for Indoline-Pyridine Derivatives

| Strategy | Advantages | Potential Challenges |

| Traditional Linear Synthesis | Well-established routes | Multiple steps, lower overall yield, more waste |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity nih.govresearchgate.net | Discovery of suitable reaction conditions and starting materials |

| Green Chemistry Approaches | Reduced environmental impact, safer processes digitellinc.com | Catalyst stability and reactivity in green solvents |

| Flow Chemistry | High throughput, improved safety and control | Initial setup costs, potential for clogging |

Advanced Computational Methodologies for Predictive Modeling and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, advanced computational methods can provide deep insights into their properties and guide the design of new molecules with tailored functions.

Key Research Thrusts:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. researchgate.net For indoline-pyridine derivatives, DFT can help in understanding the intramolecular charge transfer (ICT) properties, which are crucial for applications in nonlinear optics. researchgate.netresearchgate.net

Molecular Docking and Dynamics: For potential therapeutic applications, molecular docking simulations can predict the binding affinity and mode of interaction of these compounds with biological targets such as enzymes or receptors. thesciencein.orgnih.govajchem-a.comtandfonline.comresearchgate.net Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time.

De Novo Design: Generative models and other de novo design algorithms can be used to create novel indoline-pyridine derivatives with optimized properties. digitellinc.comfrontiersin.orgnih.govnih.gov These methods can explore a vast chemical space to identify new molecules with enhanced biological activity or improved material properties.

Table 2: Application of Computational Methods to Indoline-Pyridine Research

| Method | Application | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Electronic property prediction | HOMO-LUMO gap, dipole moment, hyperpolarizability researchgate.net |

| Molecular Docking | Virtual screening for biological activity | Binding affinity to target proteins, interaction modes thesciencein.orgtandfonline.com |

| Molecular Dynamics (MD) | Stability of ligand-protein complexes | Conformational changes, binding free energy |

| De Novo Design | Generation of novel structures | New compounds with optimized properties nih.govnih.gov |

Exploration of Indoline-Pyridine Frameworks in Advanced Materials Science (e.g., Optoelectronic Applications based on NLO properties)

The unique electronic structure of the indoline-pyridine scaffold, featuring an electron-donating indoline (B122111) moiety and an electron-accepting pyridine (B92270) ring, makes it a promising candidate for applications in materials science, particularly in the field of optoelectronics.

Key Research Thrusts:

Nonlinear Optical (NLO) Materials: Molecules with significant NLO properties are in high demand for applications in telecommunications, optical computing, and data storage. The "push-pull" nature of the indoline-pyridine system can lead to large second-order hyperpolarizabilities (β), a key parameter for NLO activity. researchgate.netresearchgate.netnih.govarxiv.orgsci-hub.senih.gov The synthesis and characterization of new derivatives with enhanced NLO properties will be a major research focus.

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of indoline-pyridine derivatives could be harnessed for use as emitters or host materials in OLEDs. By tuning the substitution pattern on the indoline and pyridine rings, the emission color and efficiency can be modulated.

Organic Photovoltaics (OPVs): The donor-acceptor character of these molecules also makes them suitable for investigation as components in organic solar cells.

Table 3: Hypothetical NLO Properties of Functionalized this compound Derivatives

| Derivative | Donor/Acceptor Substituents | Predicted Absorption Max (nm) | Hypothetical First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Parent Compound | None | 350 | 50 |

| Derivative A | N-Indoline: -OCH₃, C-Pyridine: -NO₂ | 420 | 150 |

| Derivative B | N-Indoline: -N(CH₃)₂, C-Pyridine: -CN | 450 | 200 |

| Derivative C | N-Indoline: -SCH₃, C-Pyridine: -CF₃ | 400 | 120 |

This table presents hypothetical data to illustrate the potential impact of functionalization on NLO properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Key Research Thrusts:

Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the major product and yield. mit.edustanford.edubohrium.comnih.gov This can save significant time and resources in the lab by avoiding unsuccessful experiments. AI can also be used to optimize reaction conditions for the synthesis of indoline-pyridine derivatives. nih.gov

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose synthetic routes to novel target molecules, breaking them down into simpler, commercially available starting materials. nih.govacs.org This will be invaluable for the synthesis of complex, highly substituted indoline-pyridine derivatives.

Generative Models for De Novo Design: As mentioned in section 7.2, generative AI models can design novel molecules with desired properties from scratch. frontiersin.orgnih.govoup.comtue.nlmdpi.com These models can be trained to generate new indoline-pyridine derivatives with high predicted biological activity or specific material properties.

Table 4: Impact of AI and Machine Learning on Indoline-Pyridine Research

| AI/ML Application | Function | Potential Impact |

| Reaction Outcome Prediction | Predicts the product and yield of a reaction mit.edubohrium.com | Reduced number of failed experiments, faster optimization |

| Retrosynthesis Planning | Proposes synthetic routes to target molecules nih.govacs.org | Accelerated synthesis of complex derivatives |

| Generative Models | Designs novel molecules with desired properties oup.comtue.nlmdpi.com | Rapid discovery of new lead compounds and materials |

| Property Prediction | Predicts biological activity, toxicity, and material properties | Efficient screening of virtual libraries |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 4,7-Dimethyl-2-(pyridin-4-yl)indoline, and how should data interpretation be approached?

- Methodological Answer : Use a combination of IR spectroscopy (to identify functional groups like C=N and C=O stretching frequencies), <sup>1</sup>H NMR (to resolve aromatic protons and coupling constants), and mass spectrometry (to confirm molecular weight and fragmentation patterns). For example, coupling constants (e.g., J = 7.55–7.66 Hz for CH=CH groups) in NMR can indicate stereochemical configurations, while IR peaks at 1574 cm⁻¹ (C=N) and 1665 cm⁻¹ (C=O) validate structural motifs .

Q. How can researchers optimize the synthesis yield of this compound under varying conditions?

- Methodological Answer : Optimize solvent polarity (e.g., DMSO for stabilizing intermediates), reaction temperature (controlled heating to 221–223°C), and catalyst selection (e.g., base catalysts for deprotonation steps). Yield improvements (e.g., 78% in one protocol) are achievable by monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors like pyridine-2-yl derivatives and dimethylamino phenyl groups .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to separate polar byproducts. Recrystallization in chloroform or DCM can further enhance purity (>97%), as evidenced by sharp melting points (e.g., 149–152.5°C for related pyrimidinyl derivatives) .

Advanced Research Questions

Q. How do structural modifications at the pyridine or indoline moieties affect the compound’s binding affinity to biological targets?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents like fluorine or methyl groups. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to receptors, and validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, fluorinated pyrimidine analogs show enhanced π-π stacking interactions in computational models .

Q. What computational methods are recommended to predict the electronic properties of this compound, and how do they compare with experimental UV-vis spectra?

- Methodological Answer : Apply time-dependent density functional theory (TD-DFT) with solvent-polarizable continuum models (e.g., chloroform) to simulate UV-vis spectra. Compare computed excitation wavelengths (e.g., 523 nm in vacuum vs. 577 nm in chloroform) with experimental data. Discrepancies in peak intensities (e.g., theoretical vs. observed 550–560 nm bands) may arise from solvent relaxation effects or vibronic coupling .

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer : Account for solvent effects (e.g., chloroform’s dielectric constant) and vibronic transitions in DFT calculations. Use empirical corrections like scaling factors for vibrational modes. For example, a red shift from vacuum (415 nm) to solution (435 nm) in indoline derivatives aligns with solvent stabilization of excited states .

Q. What strategies are recommended for analyzing the compound’s reactivity in multi-component catalytic systems?

- Methodological Answer : Employ in-situ monitoring via <sup>19</sup>F NMR or HPLC to track intermediates. Kinetic studies under varying temperatures (Arrhenius plots) and catalyst loadings can identify rate-limiting steps. For example, reactions involving pyridine-2-yl groups show accelerated kinetics in the presence of Lewis acids like ZnCl2 .

Q. How does the compound’s stability vary across different solvents, and what storage conditions are optimal?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in solvents like DMSO, chloroform, and water. Use HPLC to quantify degradation products (e.g., hydrolyzed pyridine rings). Store lyophilized samples at -20°C in amber vials to prevent photodegradation, as UV exposure destabilizes indoline cores .

Key Research Considerations

- Experimental Design : Prioritize reproducibility by documenting solvent batch numbers, humidity levels, and instrument calibration dates.

- Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) to resolve ambiguities in peak assignments.

- Advanced Modeling : Use hybrid functionals (e.g., B3LYP) with dispersion corrections for accurate non-covalent interaction predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.